(2R)-1-acetylaziridine-2-carboxylic acid
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Overview
Description
(2R)-1-Acetylaziridine-2-carboxylic acid is a chiral aziridine derivative with significant interest in synthetic and medicinal chemistry. This compound features a three-membered aziridine ring, which imparts unique reactivity due to the ring strain. The presence of both an acetyl group and a carboxylic acid group further enhances its versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-acetylaziridine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This can be achieved through the use of diazo compounds, ylides, or carbene intermediates . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: (2R)-1-Acetylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aziridine ring can be reduced to form amino acid derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxidized carboxylic acid derivatives.
Reduction: Formation of amino acid derivatives.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
(2R)-1-Acetylaziridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including peptides and peptidomimetics.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its role in the development of antiviral agents and protease inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-1-acetylaziridine-2-carboxylic acid involves its reactivity due to the strained aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved include enzyme active sites where the compound can act as an irreversible inhibitor .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid: Lacks the acetyl group, making it less reactive.
1-Acetylaziridine: Lacks the carboxylic acid group, reducing its versatility in chemical reactions.
Aziridine derivatives: Various derivatives with different substituents on the aziridine ring.
Uniqueness: (2R)-1-Acetylaziridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group, which enhances its reactivity and versatility in synthetic applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(2R)-1-acetylaziridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9)/t4-,6?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCZWZLUXRQKTQ-NJXYFUOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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